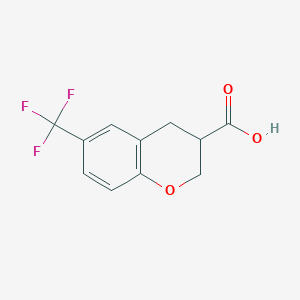

6-(Trifluoromethyl)chroman-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Trifluoromethyl)chroman-3-carboxylic acid” is a chemical compound with the CAS Number: 944899-33-6 . Its molecular weight is 246.19 . The IUPAC name for this compound is 6-(trifluoromethyl)-3-chromanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación

Lewis Acid Catalysis

The research highlights the utility of trifluoromethylated compounds in catalysis, specifically in acylation reactions. For instance, scandium trifluoromethanesulfonate is identified as an exceptionally active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, offering a practical approach for selective macrolactonization of omega-hydroxy carboxylic acids. This catalytic activity suggests potential applications for 6-(Trifluoromethyl)chroman-3-carboxylic acid in facilitating similar transformations (Ishihara et al., 1996).

Biotransformation and Environmental Studies

Biotransformation studies of fluorotelomer alcohols by white-rot fungus demonstrate the conversion of these compounds into less harmful products, highlighting the environmental relevance of understanding the degradation pathways of fluorinated compounds. This research indicates the potential for 6-(Trifluoromethyl)chroman-3-carboxylic acid to undergo similar biotransformation processes, suggesting its environmental impact and degradation mechanisms (Tseng et al., 2014).

Synthetic Applications

Research on the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insight into rational strategies for incorporating trifluoromethyl groups into various compounds. These methodologies could be adapted for the functionalization of 6-(Trifluoromethyl)chroman-3-carboxylic acid, expanding its utility in the synthesis of complex organic molecules (Cottet et al., 2003).

Catalytic Reduction and Functionalization

Studies on the selective reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes with trialkylborane/trifluoromethanesulfonic acid reveal a convenient method for yielding the corresponding carbonyl compounds. This showcases the potential of employing 6-(Trifluoromethyl)chroman-3-carboxylic acid in similar reduction processes to access various functionalized derivatives (Olah & Wu, 1991).

Fluorinated Chromanones Synthesis

The synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid indicates a pathway for generating fluorinated analogs of natural compounds. This method could be applicable to 6-(Trifluoromethyl)chroman-3-carboxylic acid for producing novel fluorinated chroman derivatives with potential biological activities (Sosnovskikh & Usachev, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFXPCVSJPFNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2434603.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2434604.png)

![3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2434609.png)

![N-[4-[(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B2434611.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)

![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)

![3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434620.png)

![[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2434621.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2434623.png)